Ciprofloxacin-d8, Hydrochloride Ciprofloxacin-d8, Hydrochloride Ciprofloxacin-d8 is intended for use as an internal standard for the quantification of ciprofloxacin by GC- or LC-MS. Ciprofloxacin is a fluoroquinolone antibiotic. It is active against a variety of Gram-positive and Gram-negative bacteria in vitro, including S. aureus, L. monocytogenes, P. aeruginosa, Legionella, N. gonorrhoeae, and H. pylori (MIC50s = 0.004-1 µg/ml). It is also active against clinical isolates of Bacteroides, Fusobacterium, Eubacterium, Actinomyces, Peptococcus, Peptostreptococcus, and Streptococcus in vitro (MIC50s = 0.5-2 µg/ml). Ciprofloxacin inhibits S. aureus DNA gyrase and topoisomerase IV (IC50s = 13.5 and 5.76 µg/ml, respectively). It reduces mortality in mouse models of intraperitoneal E. coli, P. vulgaris, K. pneumoniae, P. aeruginosa, and S. aureus infection (ED90-100s = 1-5, 2.5-5, 5-10, 20-40, and 80 mg/kg, respectively) and prevents mortality in a mouse model of subcutaneous S. typhimurium infection at 10 mg/kg. Formulations containing ciprofloxacin have been used in the treatment of bacterial infections.
Description: A labeled fluorinated quinolone antibacterial.
Ciprofloxacins are classified under the fluoroquinolones group of antibiotics.
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Brand Name: Vulcanchem
CAS No.: 1216659-54-9
VCID: VC0196650
InChI: InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2;
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Molecular Formula: C17H19ClFN3O3
Molecular Weight: 375.8 g/mol

Ciprofloxacin-d8, Hydrochloride

CAS No.: 1216659-54-9

VCID: VC0196650

Molecular Formula: C17H19ClFN3O3

Molecular Weight: 375.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ciprofloxacin-d8, Hydrochloride - 1216659-54-9

Description

Ciprofloxacin-d8, Hydrochloride is a deuterium-labeled version of the antibiotic ciprofloxacin, which is a fluoroquinolone used to treat various bacterial infections. The deuterated form is primarily used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the quantification of ciprofloxacin .

Applications of Ciprofloxacin-d8, Hydrochloride

Ciprofloxacin-d8, Hydrochloride is used as an internal standard in mass spectrometry-based analytical methods. This application is crucial for accurately quantifying ciprofloxacin levels in biological samples or pharmaceutical formulations.

Use in Mass Spectrometry

In mass spectrometry, the deuterated form of a compound is used to differentiate it from the unlabeled compound based on mass differences. This allows for precise quantification by comparing the peak intensities of the labeled and unlabeled compounds.

Solubility

SolventSolubility
MethanolSlightly soluble
Aqueous solutionsSlightly soluble

Storage and Stability

Ciprofloxacin-d8, Hydrochloride should be stored at -20°C. It has a stability of at least four years when stored properly .

Storage Conditions

  • Temperature: -20°C

  • Stability: ≥4 years

Research Findings

Ciprofloxacin-d8, Hydrochloride is used in research settings to quantify ciprofloxacin levels accurately. This is important for pharmacokinetic studies and for ensuring the efficacy and safety of ciprofloxacin in various formulations.

Quantification Methods

The quantification of ciprofloxacin using Ciprofloxacin-d8, Hydrochloride involves constructing a standard curve of peak intensity ratios between the deuterated and unlabeled compounds. This method ensures high precision and accuracy in determining ciprofloxacin concentrations .

CAS No. 1216659-54-9
Product Name Ciprofloxacin-d8, Hydrochloride
Molecular Formula C17H19ClFN3O3
Molecular Weight 375.8 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2;
Standard InChIKey DIOIOSKKIYDRIQ-JCYLEXHWSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Appearance Light Yellow Solid
Melting Point >200°C (dec.)
Purity > 95%
Quantity Milligrams-Grams
Related CAS 93107-08-5 (unlabelled)
Synonyms 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl-d8)-3-quinolinecarboxylic Acid Hydrochloride; Bay q 3939-d8 Hydrochloride
Tag Ofloxacin Impurities
PubChem Compound 49849586
Last Modified Aug 15 2023

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367.8017 g/mol